molecular formula C11H9ClN2O B14359620 4-Chloro-N-methylquinoline-2-carboxamide CAS No. 90173-73-2

4-Chloro-N-methylquinoline-2-carboxamide

Cat. No.: B14359620
CAS No.: 90173-73-2
M. Wt: 220.65 g/mol
InChI Key: IOYBIKXRWFFVKX-UHFFFAOYSA-N
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Description

4-Chloro-N-methylquinoline-2-carboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C11H9ClN2O and is characterized by a chloro group at the 4-position, a methyl group at the N-position, and a carboxamide group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methylquinoline-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline-2-carboxylic acid with methylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methylquinoline-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.

    Amide Bond Formation: The carboxamide group can participate in reactions to form new amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 4-position.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.

Scientific Research Applications

4-Chloro-N-methylquinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives.

    Industrial Applications: The compound is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methylquinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups on the quinoline ring can influence the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline-2-carboxamide: Lacks the N-methyl group.

    N-Methylquinoline-2-carboxamide: Lacks the chloro group.

    4-Chloro-N-methylpyridine-2-carboxamide: Contains a pyridine ring instead of a quinoline ring.

Uniqueness

4-Chloro-N-methylquinoline-2-carboxamide is unique due to the presence of both the chloro and N-methyl groups, which can enhance its reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

90173-73-2

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-N-methylquinoline-2-carboxamide

InChI

InChI=1S/C11H9ClN2O/c1-13-11(15)10-6-8(12)7-4-2-3-5-9(7)14-10/h2-6H,1H3,(H,13,15)

InChI Key

IOYBIKXRWFFVKX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

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